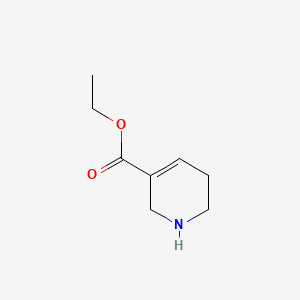

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the CAS Number: 18513-77-4 . It has a molecular weight of 191.66 . The IUPAC name for this compound is this compound hydrochloride .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, Ethyl 1,2,6-triphenyl-4-phenylamino-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized by the reaction of benzaldehyde, aniline, and ethylacetoacetate, in the presence of l (−) proline–Fe (III) complex, formed in situ, at room temperature .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h4,9H,2-3,5-6H2,1H3;1H . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Synthesis of Highly Functionalized Tetrahydropyridines

Research demonstrates the utility of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate in the synthesis of highly functionalized tetrahydropyridines. A notable study describes an expedient phosphine-catalyzed [4 + 2] annulation process, where Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst to yield ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This method is appreciated for its high diastereoselectivities and expansion of reaction scope, highlighting the compound's role in facilitating complex chemical syntheses (Zhu, Lan, & Kwon, 2003).

Crystal Structure Analysis

Another dimension of research involving this compound focuses on its structural analysis. For instance, the synthesis and crystal structure of a specific derivative, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was detailed. The study utilized X-ray diffraction to analyze the crystal structure, providing insights into the conformation and stability of the molecule. This research underscores the compound's utility in exploring structural aspects of functionalized tetrahydropyridines, contributing to the understanding of molecular geometry and interactions (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Catalysis and Green Chemistry

Further studies highlight the use of this compound in catalysis and green chemistry applications. A notable example is the diastereoselective synthesis of symmetrical and unsymmetrical tetrahydropyridines catalyzed by Bi(III) immobilized on triazine dendrimer stabilized magnetic nanoparticles. This method emphasizes the compound's role in enabling selective incorporation of different aryl amines or aryl aldehydes into products under mild conditions, showcasing the potential of this compound in facilitating environmentally friendly chemical processes (Asadi et al., 2017).

Corrosion Inhibition

Moreover, this compound derivatives have been investigated for their corrosion inhibition properties. A study focusing on the corrosion inhibition of mild steel in hydrochloric acid demonstrated that functionalized tetrahydropyridines, derived from this compound, act as excellent inhibitors. This research opens up potential industrial applications in protecting metal surfaces from corrosive environments, illustrating the compound's applicability beyond conventional chemical synthesis (Haque et al., 2018).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

Future research could focus on further exploring the potential biological and pharmacological activities of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds. Given the reported activities of similar compounds, this could include potential applications in the management of neurodisorders and other health conditions .

Mécanisme D'action

Target of Action

The primary target of Guvacine Ethyl Ester is the Gamma-Aminobutyric Acid (GABA) reuptake transporters . These transporters are responsible for the reuptake of GABA, the predominant inhibitory neurotransmitter in the central nervous system . By interacting with these transporters, Guvacine Ethyl Ester can influence the balance of excitatory and inhibitory neurotransmission in the brain.

Mode of Action

Guvacine Ethyl Ester acts as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity.

Biochemical Pathways

The exact biochemical pathways affected by Guvacine Ethyl Ester are still under investigation . This pathway plays a crucial role in various neurological functions, including mood regulation, pain perception, and seizure threshold. Alterations in this pathway can contribute to neurological disorders like Alzheimer’s disease, epilepsy, and schizophrenia .

Result of Action

The inhibition of GABA reuptake by Guvacine Ethyl Ester leads to an increased concentration of GABA in the synaptic cleft. This increase enhances the inhibitory effect of GABA on neuronal activity, which can result in reduced excitability in the nervous system. This mechanism is thought to underlie the potential therapeutic effects of Guvacine Ethyl Ester in conditions associated with excessive neuronal activity, such as seizures and certain mood disorders .

Propriétés

IUPAC Name |

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSKLKTQJMDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide](/img/structure/B2987417.png)

![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2987418.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2987420.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987422.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2987425.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)

![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)

![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)

![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)